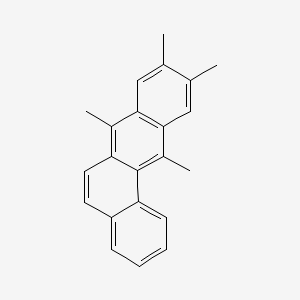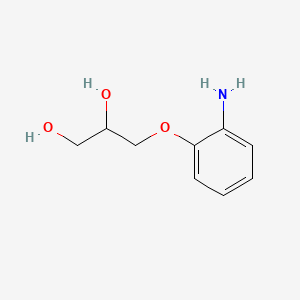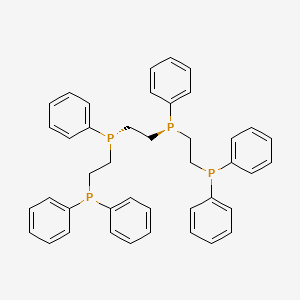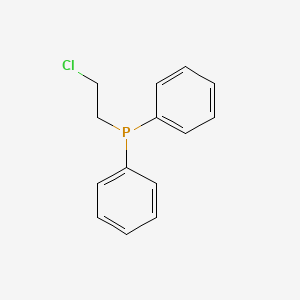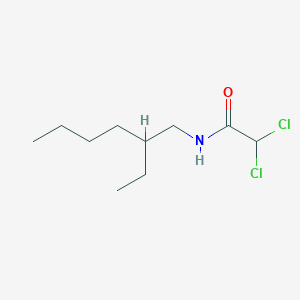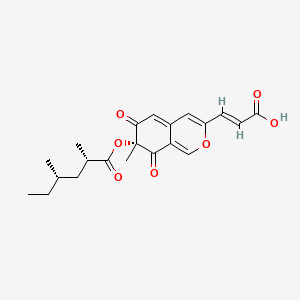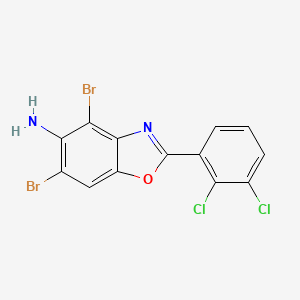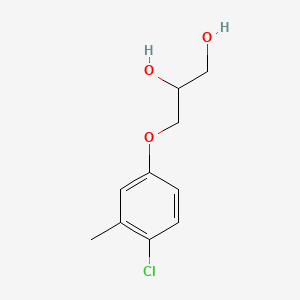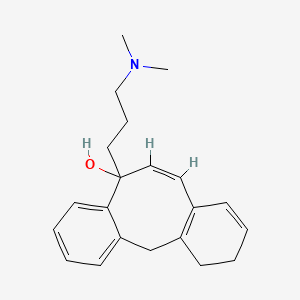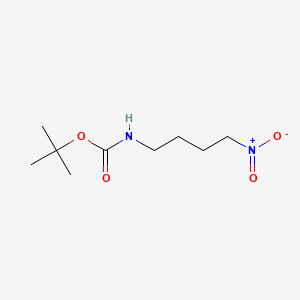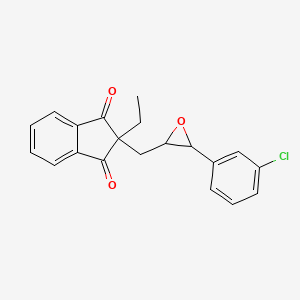
Indanofan 10 microg/mL in Cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indanofan is a chemical compound primarily used as a herbicide. It was first discovered by Mitsubishi Chemical Corporation in 1987 and registered in Japan in 1999. Indanofan is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via a methylene carbon atom . It is highly effective against various annual weeds, particularly in rice and turf applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indanofan involves several steps, starting from commercially available 3-chloroethylbenzene. The process includes a one-pot bromination of 3-chloroethylbenzene to form 3-chloro-α-bromostyrene, which is then converted to 1-chloro-2-(3-chlorophenyl)prop-2-ene. This intermediate is coupled with 2-ethylindane-1,3-dione, followed by oxidation with acetic acid to yield indanofan .
Industrial Production Methods
Industrial production of indanofan typically involves the use of two intermediates: 2-ethylindane-1,3-dione and 1-chloro-2-(3-chlorophenyl)prop-2-ene. The process is designed to be efficient, with high yields and low production costs . The synthesis route is optimized to minimize steps and maximize output, making it economically viable for large-scale production .
化学反応の分析
Types of Reactions
Indanofan undergoes various chemical reactions, including:
Oxidation: Indanofan can be oxidized using reagents like acetic acid.
Substitution: The compound can participate in substitution reactions, particularly involving its oxirane moiety.
Common Reagents and Conditions
Oxidation: Acetic acid is commonly used as an oxidizing agent.
Substitution: Reagents like bromine and chlorine are used in the substitution reactions involving indanofan.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of indanofan, which retain the herbicidal activity of the parent compound .
科学的研究の応用
Indanofan has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical synthesis.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Industry: Widely used in agriculture for controlling weeds in rice and turf, contributing to increased crop yields and quality
作用機序
Indanofan exerts its herbicidal effects by inhibiting the elongation steps in the biosynthesis of very-long-chain fatty acids (VLCFAs) in weeds. This inhibition disrupts the growth and development of the weeds, leading to their eventual death . The primary molecular targets of indanofan are enzymes involved in the elongation of VLCFAs .
類似化合物との比較
Similar Compounds
Chlorantraniliprole: Another herbicide with a similar mode of action.
2-(3-Chlorophenyl)butanoic acid: Shares structural similarities with indanofan and inhibits VLCFA elongation.
Uniqueness
Indanofan is unique due to its specific chemical structure, which includes both indan-1,3-dione and 2-phenyl substituted oxirane moieties. This structure contributes to its high efficacy and selectivity as a herbicide, making it particularly effective against a broad spectrum of annual weeds without harming crops like rice .
特性
分子式 |
C20H17ClO3 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
2-[[3-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione |
InChI |
InChI=1S/C20H17ClO3/c1-2-20(18(22)14-8-3-4-9-15(14)19(20)23)11-16-17(24-16)12-6-5-7-13(21)10-12/h3-10,16-17H,2,11H2,1H3 |
InChIキー |
QFKBKIHGOCXEJJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



